molecular formula C11H13N3O2S B2995685 Ethyl (2S)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate CAS No. 2248175-73-5

Ethyl (2S)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate

Cat. No. B2995685
CAS RN: 2248175-73-5
M. Wt: 251.3
InChI Key: PTEACIHRPQHNIL-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2S)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Ethyl (Ethyl (2S)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate has shown potential applications in scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. It has also been investigated as a potential treatment for Alzheimer's disease and Parkinson's disease.

Mechanism Of Action

The mechanism of action of ethyl (Ethyl (2S)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation, cancer, and viral infections.
Biochemical and Physiological Effects:
Ethyl (Ethyl (2S)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it has been shown to inhibit the replication of certain viruses by interfering with viral protein synthesis.

Advantages And Limitations For Lab Experiments

One advantage of using ethyl (Ethyl (2S)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate in lab experiments is its potential to target multiple disease pathways. It has also shown low toxicity in animal studies. However, one limitation is the lack of understanding of its mechanism of action, which may limit its potential applications.

Future Directions

There are several future directions for research on ethyl (Ethyl (2S)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate. One direction is to further investigate its potential applications in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its potential applications in the treatment of viral infections, such as COVID-19. Additionally, further research is needed to understand its mechanism of action and to develop more potent derivatives of the compound.

Synthesis Methods

Ethyl (Ethyl (2S)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate can be synthesized using a multi-step process. The first step involves the reaction of 2-aminothiophene-3-carboxylic acid with triphosgene to form the corresponding acid chloride. The acid chloride is then reacted with ethylamine to form the ethyl ester of the acid. The final step involves the reaction of the ethyl ester with (S)-2-amino-3-(4-methyl-5-thiazolyl)propanoic acid to form ethyl (Ethyl (2S)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate.

properties

IUPAC Name

ethyl (2S)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-3-16-11(15)7(2)14-9-8-4-5-17-10(8)13-6-12-9/h4-7H,3H2,1-2H3,(H,12,13,14)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEACIHRPQHNIL-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)NC1=C2C=CSC2=NC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)NC1=C2C=CSC2=NC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2S)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate

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